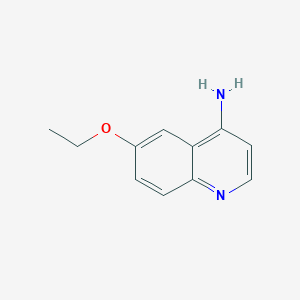

4-Amino-6-ethoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-ethoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBRPFTBRGLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589041 | |

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-13-8 | |

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 6 Ethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR and ¹³C-NMR for Backbone and Substituent Analysis

¹H-NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-Amino-6-ethoxyquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the amino (-NH₂) group, and the protons of the ethoxy (-OCH₂CH₃) substituent.

Ethoxy Group: The ethoxy group would present as a triplet signal for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, a characteristic pattern indicating an ethyl group coupled to an oxygen atom. The methylene protons, being attached to the electron-withdrawing oxygen, would appear further downfield.

Aromatic Protons: The protons on the quinoline core would appear in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would depend on their position relative to the nitrogen atom and the amino and ethoxy substituents.

Amino Group: The amino group protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would display unique signals for each of its 11 carbon atoms.

Ethoxy Carbons: Two signals in the upfield region would correspond to the methyl and methylene carbons of the ethoxy group.

Aromatic Carbons: The remaining nine signals in the downfield region would correspond to the carbons of the quinoline ring. The carbons directly attached to the nitrogen (C2, C4, C8a) and oxygen (C6) atoms would be significantly deshielded and appear at higher chemical shifts. For instance, carbons bearing amino and ethoxy groups in similar aromatic systems show distinct chemical shifts that help confirm their positions mdpi.com.

Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

|---|---|---|

| Ethoxy -CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Ethoxy -CH₂ | 4.0 - 4.2 (quartet) | 63 - 65 |

| Aromatic C-H | 6.5 - 8.5 (multiplets) | 95 - 160 |

| Amino -NH₂ | 4.5 - 6.0 (broad singlet) | N/A |

| Aromatic C-N | N/A | 145 - 155 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-C | N/A | 95 - 145 |

Two-Dimensional NMR Techniques (HSQC, COSY, DEPT) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and determining the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. It would clearly show the correlation between the methylene and methyl protons of the ethoxy group and establish the connectivity between adjacent protons on the quinoline rings researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, greatly aiding in the assignment of the quinoline ring's signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. This would confirm the assignments for the ethoxy group carbons and distinguish the CH carbons from the quaternary carbons within the quinoline structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

N-H Vibrations: The amino group would exhibit characteristic stretching vibrations in the IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches dergipark.org.tr. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹ dergipark.org.tr.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹ vscht.cz.

C=C and C=N Vibrations: Stretching vibrations from the C=C and C=N bonds of the quinoline aromatic system would produce a series of sharp bands in the 1450-1620 cm⁻¹ region dergipark.org.tr.

C-O and C-N Vibrations: The aryl-ether C-O stretching vibration would result in a strong band, typically around 1200-1250 cm⁻¹. The C-N stretching of the amino group would be observed in the 1250-1350 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective for observing the quinoline ring's skeletal vibrations. Aminoquinolines are known to produce intense Raman signals due to their chromophoric and symmetric nature dergipark.org.tr.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| N-H Bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Strong |

| Aryl C-O Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of the quinoline ring, along with the electron-donating amino and ethoxy groups, is expected to result in strong absorption in the UV region. The spectrum would likely be characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. The presence of the amino and ethoxy auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline researchgate.net. Fluorescence emission studies would determine if the molecule exhibits luminescence upon excitation at its absorption wavelengths, a common property for many quinoline derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol sigmaaldrich.com.

Molecular Ion Peak (M⁺•): A high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to the exact molecular weight. Due to the presence of two nitrogen atoms, this peak would conform to the "nitrogen rule," having an even nominal mass.

Fragmentation Pattern: The fragmentation of the molecular ion under electron ionization would likely proceed through characteristic pathways. Studies on analogous methoxyquinolines show dominant fragmentation patterns involving the alkoxy group cdnsciencepub.com.

Loss of an ethyl radical (•CH₂CH₃): A significant fragment ion would be expected at M-29 (m/z 159), resulting from the cleavage of the ethyl-oxygen bond.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement followed by the loss of an ethylene molecule could lead to a fragment at M-28 (m/z 160).

Loss of CO: Subsequent fragmentation of the quinoline ring often involves the loss of carbon monoxide (CO), leading to further peaks at lower m/z values.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular structure, showing how individual molecules pack in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds (involving the amino group) and π-π stacking interactions between the quinoline rings. This data is fundamental for understanding the relationship between molecular structure and macroscopic properties.

Chromatographic and Other Analytical Methods for Purity and Identification

The purity and identity of this compound are critical parameters established through various analytical techniques. Chromatographic methods, in particular, are fundamental for separating the compound from impurities, reaction byproducts, or related substances. These methods, often coupled with spectroscopic detectors, provide both qualitative and quantitative data. The selection of a specific method is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it is for routine quality control or detailed structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 4-aminoquinoline (B48711) derivatives. sielc.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of polar, aromatic compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier. The purity of this compound can be determined by calculating the area percentage of its corresponding peak in the chromatogram relative to the total area of all detected peaks. Method validation would typically assess parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

For identification purposes, the retention time of the main peak is compared against a certified reference standard analyzed under identical conditions. Furthermore, coupling the HPLC system to a mass spectrometer (LC-MS) allows for mass-to-charge ratio determination, providing definitive structural confirmation. mhlw.go.jp A typical LC-MS method for a related compound, ethoxyquin, involves extraction with acetone (B3395972) followed by cleanup on an octadecylsilanized silica (B1680970) gel cartridge before analysis. mhlw.go.jp

Table 1: Illustrative HPLC Parameters for Analysis of Aminoquinoline Derivatives Note: These are representative conditions based on methods for structurally related compounds, as a specific validated method for this compound is not widely available in published literature.

| Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% formic acid or 0.01 M ammonium (B1175870) acetate) sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (wavelength selected based on UV spectrum) or Mass Spectrometer (MS) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful technique for both identification and purity evaluation, offering high resolution and sensitivity. nih.gov The compound is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint, which can be compared to spectral libraries for unambiguous identification. mdpi.com For quantitative analysis, the peak area can be correlated with concentration. The thermal stability of this compound is a key factor in determining the suitability of GC-MS.

Table 2: Representative GC-MS Parameters for Analysis of Aromatic Amines Note: These parameters are illustrative and would require optimization for this compound.

| Parameter | Typical Condition |

| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature followed by a linear ramp to a final temperature (e.g., 60 °C to 240 °C at 3 °C/min) mdpi.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often employed for preliminary purity checks, monitoring the progress of chemical reactions, or identifying appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

The position of the compound is identified by its Retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utdallas.edu Identification is achieved by comparing the Rf value of the sample spot to that of a reference standard run on the same plate. The presence of multiple spots indicates impurities. Visualization is commonly performed under UV light (typically at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background.

Table 3: Example TLC System for Aminoquinoline Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol), ratio adjusted to achieve an optimal Rf value (typically 0.3-0.5). |

| Visualization | UV lamp at 254 nm |

| Identification | Comparison of Rf value with a co-spotted reference standard. |

Computational Chemistry and Theoretical Investigations of 4 Amino 6 Ethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding the intrinsic electronic structure and reactivity of 4-Amino-6-ethoxyquinoline.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. nih.govscirp.orgscirp.org By calculating the electron density, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles, leading to a stable three-dimensional structure. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d), are performed to establish the most energetically favorable conformation. scirp.orgscirp.org

These calculations also yield critical electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, these calculations help in understanding their potential as candidates for various applications by mapping their electronic charge distribution and stability. researchgate.netnih.gov

Table 1: Key Parameters from DFT Calculations for Quinoline Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable molecular structure, including bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A measure of molecular stability and reactivity; a smaller gap implies higher reactivity. |

This table is generated based on typical outputs from DFT studies on quinoline derivatives.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu

For quinoline derivatives, NBO analysis provides a detailed picture of the electronic structure. researchgate.net It quantifies the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. scirp.org For example, the interaction between a lone pair orbital on a nitrogen or oxygen atom and an adjacent anti-bonding orbital (e.g., π*) indicates intramolecular charge transfer. ijnc.ir This analysis reveals the nature of bonding, hybridization of atomic orbitals, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and interaction with other molecules. researchgate.netwisc.edu

Table 2: Representative NBO Analysis Findings for Quinoline-like Structures

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) | Interpretation |

|---|---|---|---|---|

| Intramolecular Charge Transfer | Lone Pair (LP) of Nitrogen | π* (C=C) | High | Significant electron delocalization from the nitrogen atom to the aromatic ring. |

| Hyperconjugation | σ (C-H) | π* (C=N) | Moderate | Stabilization arising from the interaction of sigma bonds with the π-system. |

| Bonding Character | C-N | - | - | Provides details on bond polarity and atomic hybridization (e.g., sp², sp³). |

This is an illustrative table based on common NBO analysis results for aromatic amines and heterocyclic compounds.

Molecular Electrostatic Potential Surfaces (MEPS) are visual tools used to map the charge distribution of a molecule and predict its reactive sites. wolfram.comnih.gov The MEPS is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netchemrxiv.org Green or yellow areas denote neutral potential. wolfram.com

For this compound, the MEPS would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net The quinoline ring's nitrogen would also be an electron-rich site. Conversely, the hydrogen atoms of the amino group would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with biological targets like proteins or other chemical species. nih.govchemrxiv.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment, such as a protein binding pocket or a solvent.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, providing insights into its conformational flexibility and dynamic behavior in a biological system. nih.govtandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jppres.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov

Derivatives of 4-aminoquinoline (B48711) have been the subject of numerous docking studies against a variety of biological targets. mdpi.comnih.gov These studies typically involve placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results reveal the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues. nih.govnih.gov For example, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which are structurally related, have identified crucial hydrogen bonds with residues like Met769 in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Such insights are fundamental for structure-activity relationship (SAR) studies and for optimizing the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 3: Common Protein Targets and Interacting Residues for Quinoline Derivatives in Docking Studies

| Protein Target | PDB Code Example | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| HIV Reverse Transcriptase | 4I2P | LYS101, TRP229 | Hydrogen Bonding, Hydrophobic |

| EGFR Tyrosine Kinase | 1M17 | MET769, THR766 | Hydrogen Bonding |

| DNA Gyrase | 1KZN | ASP87, ARG91 | Hydrogen Bonding, Electrostatic |

| Penicillin Binding Protein (PBP2a) | 4DK1 | GLN521, TYR519 | Hydrogen Bonding, Halogen Contacts |

This table compiles representative data from various molecular docking studies on quinoline and quinazoline (B50416) derivatives.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound can be extensively studied using computational methods, primarily Density Functional Theory (DFT). These studies help in identifying the most reactive sites within the molecule and predicting the likely course of chemical reactions.

DFT calculations can determine various reactivity descriptors. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized over the amino group and the quinoline ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the quinoline ring system, highlighting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen of the ethoxy group, indicating these are sites prone to electrophilic attack. The amino group's nitrogen, while also a potential site, can have its reactivity modulated by the aromatic system. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic rings.

Furthermore, computational models can predict reaction pathways by calculating the transition state energies for various potential reactions. rsc.org For example, the N-alkylation of the amino group or the quinoline nitrogen can be modeled to determine the most favorable reaction pathway. These calculations involve mapping the potential energy surface of the reaction, identifying the lowest energy path from reactants to products via a transition state. Such studies are crucial for understanding reaction mechanisms and predicting major and minor products under different reaction conditions.

Table 1: Predicted Reactivity Descriptors for this compound using DFT

| Descriptor | Predicted Value/Region | Implication for Reactivity |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability of the molecule. |

| Most Nucleophilic Site | Amino Group (N-atom) | Primary site for reactions with electrophiles. |

| Most Electrophilic Site | C4-position of the quinoline ring | Primary site for reactions with nucleophiles. |

Note: The values in this table are representative examples based on typical DFT calculations for similar aromatic amines and are for illustrative purposes.

Computational Design of Synthetic Routes and Degradation Pathways

Computational chemistry is instrumental in the rational design of synthetic pathways and in predicting the potential degradation routes of organic molecules like this compound. frontiersin.org

For synthetic route design, retrosynthetic analysis can be aided by computational tools that suggest potential disconnections and precursor molecules. frontiersin.org For this compound, a common retrosynthetic approach would involve the formation of the quinoline ring system, for which several classical methods exist, such as the Skraup or Doebner-von Miller syntheses. researchgate.net Computational models can help in optimizing reaction conditions and predicting yields for these classical methods when applied to substituted precursors. researchgate.net For instance, the cyclization step in the quinoline synthesis can be modeled to understand the influence of the ethoxy substituent on the reaction's feasibility and regioselectivity.

Predicting degradation pathways is crucial for assessing the environmental fate and metabolic stability of a compound. ucsf.eduliverpool.ac.uk In silico tools can simulate various degradation mechanisms, including oxidation, hydrolysis, and photolysis. For this compound, computational models can predict that the primary sites of metabolic attack would be the amino group (via N-dealkylation or oxidation) and the ethoxy group (via O-dealkylation). liverpool.ac.uk The aromatic rings could also undergo hydroxylation. These predictions are often based on simulations of the molecule's interaction with metabolic enzymes like Cytochrome P450. ucsf.edu

Furthermore, the stability of the molecule under different environmental conditions can be assessed. For example, the susceptibility to hydrolysis at different pH values can be calculated by modeling the reaction with water molecules. Similarly, photolytic degradation can be predicted by calculating the molecule's electronic excited states and their potential to lead to bond cleavage. nih.gov

Table 2: Computationally Predicted Degradation Pathways for this compound

| Degradation Type | Predicted Reaction | Key Intermediates/Products |

| Metabolic Oxidation | N-Oxidation of the amino group | 4-Nitroso-6-ethoxyquinoline |

| Metabolic Oxidation | O-Dealkylation of the ethoxy group | 4-Amino-6-hydroxyquinoline |

| Metabolic Oxidation | Aromatic Hydroxylation | Hydroxylated derivatives of this compound |

| Hydrolysis | Not predicted to be significant under neutral pH | Unlikely under normal environmental conditions |

| Photodegradation | Ring opening or dimerization | Complex mixture of smaller organic molecules or polymers |

Note: The pathways and products in this table are hypothetical and based on general principles of computational toxicology and metabolism prediction for aromatic amines.

Reactivity and Strategic Functionalization of the 4 Amino 6 Ethoxyquinoline Core

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In the case of 4-amino-6-ethoxyquinoline, the reaction's regioselectivity is dictated by the combined directing effects of the amino and ethoxy substituents, as well as the inherent reactivity of the quinoline nucleus.

The quinoline system is generally deactivated towards electrophilic attack on the pyridine (B92270) ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution predominantly occurs on the benzene (B151609) ring. The 4-amino group is a strong activating group that directs incoming electrophiles to its ortho and para positions (C3 and C5). However, the C3 position is on the electron-deficient pyridine ring, making substitution there less favorable. The primary directing influence of the 4-amino group is therefore towards the C5 position.

Simultaneously, the 6-ethoxy group is also an activating, ortho-para directing group, influencing positions C5 and C7. wikipedia.org The convergence of these directing effects strongly favors electrophilic substitution at the C5 position, which is ortho to the 4-amino group and ortho to the 6-ethoxy group. The C7 position is also activated by the 6-ethoxy group (para position), making it another potential site for substitution, though likely secondary to the C5 position due to the powerful ortho-directing effect of the amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.comyoutube.com The conditions for these reactions must be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-4-amino-6-ethoxyquinoline |

| Bromination | Br⁺ | 5-Bromo-4-amino-6-ethoxyquinoline |

Nucleophilic Substitution Reactions at the 4-Position and Other Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key synthetic route to 4-aminoquinolines. nih.govfrontiersin.org This reaction typically involves the displacement of a good leaving group, most commonly a halogen, from an activated aromatic ring by a nucleophile. The synthesis of this compound itself often proceeds via the reaction of 4-chloro-6-ethoxyquinoline (B10680) with an amine source.

The carbon at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack when a leaving group is present, a reactivity enhanced by the ring nitrogen. researchgate.netnih.gov This makes the SNAr reaction a highly efficient and regioselective method for introducing the amino group. researchgate.net

Reaction Scheme: Synthesis via SNAr

Cl-C9H5N-OC2H5 (4-chloro-6-ethoxyquinoline) + NH₃ (or amine source) → H₂N-C9H5N-OC2H5 (this compound) + HCl

While the 4-position is the most reactive site for SNAr on a 4-haloquinoline, other positions can undergo nucleophilic substitution if sufficiently activated. For instance, a nitro group at an ortho or para position relative to a leaving group can facilitate substitution. In the this compound core, the amino group itself is a very poor leaving group and is not readily displaced by nucleophiles. Nucleophilic substitution at other positions on the ring is generally difficult without the presence of a good leaving group and strong activating groups. arkat-usa.org

Directed C-H Functionalization for Regioselective Derivatization

Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective derivatization of heterocyclic compounds, offering a more atom- and step-economical alternative to traditional methods. nih.govyoutube.com In this approach, a directing group on the substrate coordinates to a metal catalyst, guiding the activation of a specific C-H bond, typically at an ortho position.

The 8-aminoquinoline scaffold is a well-established and powerful directing group in metal-catalyzed C-H functionalization, capable of directing reactions to the C5 and C7 positions. researchgate.netrsc.org While the target compound is a 4-aminoquinoline (B48711), the principles of directed C-H activation are applicable. The existing 4-amino group or a synthetically installed directing group can be used to achieve regioselective functionalization.

For the this compound core, the lone pair on the nitrogen of the 4-amino group could potentially act as a directing group, facilitating C-H activation at the C5 position. This would involve the formation of a five-membered palladacycle intermediate, a common motif in such reactions. This strategy allows for the introduction of various aryl, alkyl, or other functional groups with high regioselectivity. nih.gov

Table 2: Potential Directed C-H Functionalization Reactions

| Reaction Type | Catalyst | Directing Group | Potential Site of Functionalization |

|---|---|---|---|

| Arylation | Pd(OAc)₂ | 4-Amino | C5 |

| Alkenylation | Rh(III) | 4-Amino | C5 |

Chemical Transformations of the 4-Amino Group

The primary amino group at the C4 position is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The 4-amino group readily undergoes acylation with carboxylic acids or their derivatives (such as acid chlorides and anhydrides) to form amide bonds. luxembourg-bio.com This reaction is one of the most fundamental transformations in organic synthesis. researchgate.net The process typically involves activating the carboxylic acid with a coupling reagent or converting it to a more reactive species. luxembourg-bio.com The resulting amides are often stable compounds with distinct chemical and biological properties compared to the parent amine.

Reaction Scheme: Amide Bond Formation

(this compound) + R-COCl (Acyl Chloride) → (4-(R-amido)-6-ethoxyquinoline) + HCl

The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base to neutralize the acid byproduct. nih.gov

The nucleophilic nature of the 4-amino group allows for its alkylation and arylation to form secondary and tertiary amines.

N-Alkylation: This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. It is often necessary to use a base to scavenge the resulting acid and prevent the protonation of the starting amine. Multiple alkylations can occur, leading to a mixture of secondary and tertiary amines, so reaction conditions must be carefully controlled to achieve selectivity. researchgate.net

N-Arylation: The formation of a C-N bond between the amino group and an aryl group typically requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, using a palladium catalyst to couple amines with aryl halides or triflates. nih.gov Another approach is photoredox catalysis, which enables the direct decarboxylative arylation of α-amino acids, a method that could be adapted for the arylation of aminoquinolines. nih.gov

Modifications and Derivatives at the 6-Ethoxy Position

The 6-ethoxy group offers another site for structural modification, primarily through cleavage of the ether bond.

O-Dealkylation: The ethyl group can be cleaved from the ether linkage to yield the corresponding 6-hydroxy-4-aminoquinoline. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol is a valuable intermediate.

Synthesis of New Ether Derivatives: Once the 6-hydroxy derivative is obtained, it can be re-alkylated with various alkyl halides under basic conditions (Williamson ether synthesis) to generate a library of 6-alkoxy-4-aminoquinoline analogs. This allows for the systematic exploration of how the size and nature of the alkoxy group at the C6 position affect the molecule's properties.

This strategic modification allows for the synthesis of derivatives with altered lipophilicity, solubility, and metabolic stability. For instance, analogs with longer alkyl chains or functionalized side chains can be prepared from the 6-hydroxy intermediate. ccspublishing.org.cn

Chemical Reactivity and Functionalization at Other Quinoline Positions (C2, C3, C7, C8)

The strategic functionalization of the this compound core at positions other than the benzenoid C5 is crucial for modulating its physicochemical and pharmacological properties. The inherent electronic characteristics of the quinoline ring, combined with the influence of the potent electron-donating 4-amino and 6-ethoxy substituents, create a complex reactivity landscape. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, have become indispensable for achieving regioselective modifications at these less accessible sites. nih.govresearchgate.net

Influence of Substituents on Ring Reactivity:

4-Amino Group: As a strong activating group, the amino substituent significantly increases the electron density of the entire quinoline system. Through resonance, it strongly activates the ortho (C3, C5) and para (no C8 equivalent) positions, making them susceptible to electrophilic attack.

6-Ethoxy Group: This is also an activating, ortho-para directing group. wikipedia.orglibretexts.org It enhances the nucleophilicity of the benzenoid ring, particularly at the C5 and C7 positions.

Quinoline Nitrogen: The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, especially at C2 and C4, due to its electron-withdrawing inductive effect. Conversely, it provides a coordination site for metal catalysts, which can direct C-H functionalization, most notably at the C2 and C8 positions.

Functionalization at the Pyridine Ring (C2, C3):

The pyridine ring's reactivity is dominated by the interplay between the deactivating effect of the ring nitrogen and the powerful activating effect of the 4-amino group.

C2 Position: The C2 position is electronically deficient due to its proximity to the ring nitrogen. While this makes it resistant to standard electrophilic aromatic substitution, it is a prime target for functionalization via metal-catalyzed C-H activation. nih.govresearchgate.net Rhodium, copper, and palladium catalysts have been successfully used for C2-arylation and alkylation of quinoline N-oxides, a common strategy to enhance reactivity at this position. researchgate.net For this compound, direct C-H activation at C2 would likely require specific directing group strategies to overcome the inherent electronic preferences.

C3 Position: The C3 position is strongly activated by the 4-amino group (ortho-directing). This makes it the most likely site on the pyridine ring for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.org The electron-rich nature of C3 facilitates attack by a wide range of electrophiles, allowing for the introduction of diverse functional groups.

Functionalization at the Benzenoid Ring (C7, C8):

The benzenoid ring is generally more susceptible to electrophilic attack than the pyridine ring. quimicaorganica.org The 6-ethoxy group plays a key role in directing reactivity on this part of the molecule.

C7 Position: This position is ortho to the activating 6-ethoxy group, making it a favorable site for electrophilic substitution. Reactions such as halogenation or Friedel-Crafts type reactions would be expected to show selectivity for C7, assuming the stronger directing effect of the 4-amino group towards C5 can be sterically or electronically modulated.

C8 Position: The C8 position is peri to the quinoline nitrogen, a unique location that is highly suitable for chelation-assisted C-H functionalization. nih.gov Transition metal catalysts can coordinate to the nitrogen atom, enabling the selective activation and subsequent functionalization of the adjacent C8-H bond. This strategy has been widely employed for the introduction of aryl, alkyl, and other functional groups at the C8 position of various quinoline scaffolds.

The table below summarizes the potential reactivity and functionalization strategies for each position based on established principles of quinoline chemistry.

| Position | Reaction Type | Key Influencing Factor(s) | Typical Reagents / Catalysts | Potential Functional Group |

|---|---|---|---|---|

| C2 | Metal-Catalyzed C-H Activation | Proximity to N1 (electron deficient) | Pd, Rh, Cu catalysts (often on N-oxide) | Aryl, Alkenyl, Alkyl |

| C3 | Electrophilic Aromatic Substitution | Activation by 4-NH₂ (ortho) | Br₂, HNO₃/H₂SO₄, SO₃/H₂SO₄ | -Br, -NO₂, -SO₃H |

| C7 | Electrophilic Aromatic Substitution | Activation by 6-OEt (ortho) | NBS, Ac₂O/Lewis Acid | -Br, -COCH₃ |

| C8 | Chelation-Assisted C-H Activation | Proximity to N1 (directing effect) | Pd, Ru, Ir catalysts with directing groups | Aryl, Alkyl, Acyl |

Detailed Research Findings

While specific studies focusing exclusively on the functionalization of this compound at these positions are limited, extensive research on related quinoline systems provides a strong predictive framework.

Metal-Catalyzed Cross-Coupling: For introducing aryl or alkyl groups, a common strategy involves initial halogenation at a reactive site (e.g., C3 or C7 via electrophilic substitution) followed by a palladium-catalyzed cross-coupling reaction like Suzuki, Heck, or Sonogashira. nih.gov This two-step process offers great versatility in constructing complex molecular architectures.

Direct C-H Functionalization: The field of C-H activation has provided powerful tools for regioselective quinoline functionalization, minimizing the need for pre-functionalized substrates. nih.govresearchgate.net For the this compound core:

C8-Arylation: Palladium-catalyzed C-H/C-H cross-coupling or coupling with aryl halides, directed by the quinoline nitrogen, is a well-established method for C8-arylation.

C2/C3 Functionalization: Rhodium(III)-catalyzed reactions have shown utility in the C-H alkenylation and amidation of quinoline derivatives, with regioselectivity often controlled by the specific directing group and reaction conditions.

The table below outlines representative examples of functionalization reactions on quinoline scaffolds that are applicable to the this compound core.

| Position | Reaction | Reagents and Conditions | Product Type | Reference Principle |

|---|---|---|---|---|

| C2 | Arylation of N-Oxide | Ar-B(OH)₂, Pd(OAc)₂, Cu(OAc)₂, O₂ | 2-Aryl-4-amino-6-ethoxyquinoline | Palladium-catalyzed C-H activation researchgate.net |

| C3 | Bromination | N-Bromosuccinimide (NBS), CH₃CN, rt | 3-Bromo-4-amino-6-ethoxyquinoline | Electrophilic Halogenation |

| C7 | Nitration | HNO₃, H₂SO₄, 0 °C | 4-Amino-6-ethoxy-7-nitroquinoline | Electrophilic Nitration masterorganicchemistry.com |

| C8 | Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, 100 °C | 8-Acetoxy-4-amino-6-ethoxyquinoline | Chelation-Assisted C-H Activation nih.gov |

Structure Activity Relationship Sar Studies of 4 Amino 6 Ethoxyquinoline Derivatives

Elucidation of Structural Modulators of Biological Activity

The biological activity of 4-aminoquinoline (B48711) derivatives is significantly influenced by the nature and position of various substituents on the quinoline (B57606) ring.

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating the biological response of 4-aminoquinoline derivatives. Studies on related 4-aminoquinolines have demonstrated that electron-withdrawing groups, such as a chloro group at the 7-position, are often essential for high antimalarial activity. youtube.com These groups can lower the pKa of the quinoline ring nitrogen, which is thought to be important for the drug's accumulation in the acidic food vacuole of the malaria parasite. nih.gov

Conversely, electron-donating groups can also enhance biological activity, depending on the target. For instance, in the context of VEGFR-2 inhibitors, electron-donating groups like methyl and methoxy (B1213986) substitutions at the 6th and 7th positions of the quinoline ring have been shown to generally enhance inhibitory activity compared to electron-withdrawing groups. researchgate.net

Table 1: Effect of Substituents on Biological Activity

| Substituent Type | Position | General Effect on Activity | Example Target/Activity |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -CF3, -NO2) | C7 | Often enhances antimalarial activity. youtube.comnih.gov | Plasmodium falciparum |

| Electron-Donating (e.g., -CH3, -OCH3) | C6, C7 | Can enhance VEGFR-2 inhibitory activity. researchgate.net | VEGFR-2 |

The position of substituents on the quinoline nucleus is a critical determinant of biological activity and target engagement.

C4 Position: The amino group at the C4 position is a cornerstone of the structure for many biological activities. The nature of the side chain attached to this amino group is crucial. For antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often considered optimal for activity. pharmacy180.com The tertiary amine in this side chain is also important. pharmacy180.com

C6 Position: The 6-ethoxy group is a defining feature of the parent compound. Methoxy groups at the C6 position have been noted in various biologically active quinolines, including those with P-glycoprotein inhibitory activity and VEGFR-2 inhibition. researchgate.netnih.gov The presence of a methoxy group at the C6' position in quinine, a related quinoline alkaloid, is not considered essential for antimalarial activity, and its replacement with a halogen can even enhance activity. rsc.org

C7 Position: As mentioned, the 7-position is a critical site for modification. A chloro group at this position is a hallmark of the potent antimalarial chloroquine (B1663885) and is considered optimal for this activity. youtube.compharmacy180.com Electron-withdrawing groups at this position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which can impact drug accumulation and activity. nih.gov

Role of the 4-Amino Moiety in Receptor Binding and Activity

In the context of antimalarial activity, the 4-amino side chain is essential. youtube.com For other targets, such as receptor-interacting protein kinase 2 (RIPK2), the 4-aminoquinoline core is a key scaffold for inhibitor design. researchgate.netnih.gov The specific nature of the substituent on the 4-amino group dictates the binding affinity and selectivity.

Significance of the 6-Ethoxy Group for Molecular Recognition and Potency

While the 7-chloro substituent has been extensively studied, the significance of a 6-ethoxy group is also noteworthy. In the broader class of quinoline derivatives, alkoxy groups at the C6 position, such as methoxy, have been associated with various biological activities. For example, 6-methoxy-2-arylquinoline analogues have been designed as P-glycoprotein inhibitors. nih.gov In the context of VEGFR-2 inhibitors, electron-donating groups like methoxy at the 6th position can enhance inhibitory activity. researchgate.net The ethoxy group, being slightly larger and more lipophilic than a methoxy group, can influence the molecule's pharmacokinetic properties and its fit within a binding pocket.

Design and Impact of Linker Structures in Hybrid Compounds

The design of these linkers often involves considerations of length, flexibility, and chemical nature. For instance, linear side chains like 1,3-diaminopropane (B46017) or rigid rings like a piperazin-1-yl moiety have been used to link a 4-aminoquinoline scaffold to a sulfonamide pharmacophore in the development of anticancer agents. nih.gov The linker's role is to position the two pharmacophores optimally for interaction with their respective targets, which can lead to synergistic or additive effects. The choice of linker can also influence the physicochemical properties of the hybrid molecule, such as solubility and membrane permeability.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of 4-amino-6-ethoxyquinoline derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. ijpcbs.comnih.gov For 4-aminoquinoline derivatives, QSAR studies have been employed to investigate their activity as melanin-concentrating hormone receptor 1 (MCH R1) inhibitors and RIPK2 inhibitors. researchgate.netresearchgate.net These models can help identify the key structural features that are most important for activity and guide the design of more potent and selective analogues.

Molecular docking studies, another computational technique, can provide insights into the binding mode of these derivatives with their target proteins, helping to explain the observed SAR at a molecular level. nih.gov

Table 2: Key SAR Insights for 4-Aminoquinoline Derivatives

| Structural Feature | Position | General Importance for Activity |

|---|---|---|

| Amino Group | C4 | Crucial for side chain attachment and interaction with targets. youtube.com |

| Alkoxy Group | C6 | Can influence potency and molecular recognition. researchgate.netnih.gov |

| Electron-withdrawing Group | C7 | Often enhances antimalarial activity. youtube.comnih.gov |

| Side Chain on 4-Amino | C4 | Length and basicity are critical for activity. pharmacy180.com |

| Linker in Hybrids | N/A | Determines the orientation and properties of the hybrid molecule. nih.gov |

Derivatives and Hybrid Molecules Based on the 4 Amino 6 Ethoxyquinoline Scaffold

Design and Synthesis of Novel Quinoline (B57606) Analogs with Diverse Substitutions

The synthetic accessibility of the 4-aminoquinoline (B48711) core allows for the introduction of a wide range of substituents at various positions, leading to the generation of novel analogs with tailored properties. The primary route for the synthesis of many 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinoline (B167314) precursor with a suitable amine. nih.govfrontiersin.org This method has been widely employed to introduce diverse side chains at the 4-position.

For instance, a general approach involves the reaction of 4,7-dichloroquinoline (B193633) with an excess of aliphatic linear chain diaminoalkanes under neat conditions to yield substituted 4-aminoquinolines with a terminal amino group. nih.gov This terminal amine then serves as a handle for further functionalization. Similarly, reactions with various mono/dialkyl amines have been used to synthesize a series of 4-aminoquinoline derivatives. nih.gov The reaction conditions, such as temperature and solvent, can be optimized to achieve good to excellent yields of the desired products.

The design of these novel analogs is often guided by the desire to modulate physicochemical properties such as lipophilicity, electronic character, and steric bulk, which in turn can influence their interactions with biological targets. The strategic placement of different functional groups on the quinoline ring or on the side chain at the 4-position is a key aspect of the design process.

Conjugation with Other Heterocyclic Systems

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has been a fruitful strategy in medicinal chemistry. nih.gov This approach has been applied to the 4-amino-6-ethoxyquinoline scaffold by conjugating it with other heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities.

Hybrid Molecules with Pyrimidine (B1678525) and Related Scaffolds

The pyrimidine ring is a prominent heterocycle found in numerous biologically active compounds. nih.gov The synthesis of 4-aminoquinoline-pyrimidine hybrids has been an area of active research. A common synthetic strategy involves a multi-step process. First, a 4-aminoquinoline derivative bearing a linker with a terminal amino group is prepared. This intermediate is then reacted with a suitably substituted chloropyrimidine, such as 2,4-dichloro-6-methyl-pyrimidine, to afford the hybrid molecule. nih.gov The reaction can yield regioisomers, which may require separation. The resulting conjugates can be further modified by nucleophilic substitution on the pyrimidine ring. nih.gov

Another approach involves the synthesis of 4-aminoquinoline–pyrimidine-5-carboxylate hybrids through a multi-component Biginelli condensation, followed by oxidation and chlorination of the pyrimidine ring, and subsequent coupling with a 4-aminoquinoline moiety. nih.gov The nature and length of the linker between the two heterocyclic systems, as well as the substitution pattern on both rings, are critical design elements that can significantly impact the properties of the final hybrid molecule. nih.gov

Integration with Tetrazole, Triazole, and Oxadiazole Moieties

The incorporation of five-membered aromatic heterocycles like tetrazole, triazole, and oxadiazole into the 4-aminoquinoline scaffold has been explored to generate novel hybrid molecules. These heterocycles can act as bioisosteres for other functional groups and can participate in various non-covalent interactions.

Tetrazole Hybrids: The synthesis of quinoline-tetrazole hybrids has been reported, where the tetrazole ring is linked to the quinoline moiety through various linkers. For example, a 4-aminoquinoline moiety can be connected to a tetrazole ring via an aminophenyl linker. nih.gov Another synthetic approach involves the Ugi-azide multicomponent reaction, which allows for the efficient construction of tetrazole-containing molecules. nih.gov

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a powerful tool for the synthesis of 1,2,3-triazole-linked hybrids. This strategy involves the reaction of a 4-aminoquinoline derivative bearing a terminal alkyne with an organic azide, or vice versa. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for creating diverse libraries of hybrid molecules. nih.gov

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that has been incorporated into quinoline-based structures. Synthetic routes to quinoline-1,3,4-oxadiazole conjugates often involve the cyclization of a quinoline-containing acyl hydrazide with a suitable reagent, such as an orthoester or carbon disulfide, followed by further functionalization. These hybrids combine the structural features of both the quinoline and oxadiazole rings, offering the potential for novel chemical and biological properties.

Combination with Indole (B1671886), Carbazole (B46965), and Other Fused Systems

The fusion or conjugation of the this compound scaffold with other polycyclic aromatic systems like indole and carbazole can lead to the creation of complex and structurally diverse molecules. These fused systems often exhibit unique photophysical and electronic properties.

Carbazole Hybrids: Carbazole derivatives are known for their interesting electronic and photophysical properties. The synthesis of carbazole-quinoline hybrids can be accomplished through reactions such as the Friedländer annulation, where a carbazole derivative with an appropriately positioned amino and acetyl group reacts with a compound containing a methylene-activated ketone. nih.gov This approach allows for the construction of fused carbazole-quinoline systems.

Exploration of Poly-Substituted Quinoline Derivatives

The introduction of multiple substituents onto the this compound scaffold can significantly enhance its structural complexity and modulate its properties. Polysubstitution allows for the fine-tuning of the molecule's steric and electronic profile.

Synthetic strategies for accessing polysubstituted 4-aminoquinolines often involve multi-component reactions or sequential functionalization of a pre-formed quinoline core. For example, a one-pot protocol involving a copper-catalyzed three-component reaction of an enaminone, an isocyanide, and an amine can provide access to polysubstituted 4-aminoquinolines. Another approach is the palladium-catalyzed cascade reaction of isocyanides with enaminones. These methods offer efficient ways to introduce diversity at multiple positions of the quinoline ring in a single synthetic operation.

Development of Conformationally Restricted and Flexible Analogs

The conformational flexibility of the side chain at the 4-position of the this compound scaffold can play a crucial role in its interactions with biological macromolecules. The development of both conformationally restricted and flexible analogs allows for the systematic exploration of the conformational space and its impact on activity.

Conformationally Restricted Analogs: The introduction of cyclic structures or rigid linkers into the side chain can restrict its conformational freedom. For example, incorporating a piperazine (B1678402) ring or other cyclic diamines as part of the linker can lead to more rigid analogs. The synthesis of such analogs typically follows the general nucleophilic aromatic substitution pathway, using the appropriate cyclic amine as the nucleophile. nih.gov The rationale behind designing conformationally restricted analogs is to lock the molecule in a specific bioactive conformation, which can lead to enhanced potency and selectivity.

Flexible Analogs: In contrast, the use of linear aliphatic diamines of varying lengths as linkers can introduce flexibility into the side chain. nih.gov This flexibility allows the molecule to adopt multiple conformations, which may be advantageous for binding to dynamic biological targets. The synthesis of these flexible analogs is straightforward and typically involves the reaction of a 4-chloroquinoline with an appropriate linear diamine. nih.gov By systematically varying the length and nature of the flexible linker, researchers can probe the optimal spatial arrangement of the pharmacophoric groups for a desired interaction.

Advanced Research Applications in Medicinal Chemistry Focus on Mechanisms and Sar

Investigation of Molecular Mechanisms of Biological Action

The biological activity of a compound is defined by its interaction with specific molecular targets. For 4-Amino-6-ethoxyquinoline, research has explored various mechanisms, although the extent of investigation differs significantly across target classes.

Kinases are crucial regulators of cellular signaling, and their inhibition is a key strategy in cancer therapy. The quinoline (B57606) and quinazoline (B50416) scaffolds are present in numerous kinase inhibitors. For instance, certain 4-anilinoquinazolines and 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, respectively mdpi.comnih.govbiorxiv.org. Similarly, other substituted quinolines have shown activity against the Platelet-Derived Growth Factor Receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) nih.govnih.govnih.gov. However, specific inhibitory data for this compound against c-Met, Flt3, PDGFR, ALK, or EGFR is not extensively detailed in the current scientific literature. Further screening and enzymatic assays would be required to establish a definitive inhibition profile for this particular compound.

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs wikipedia.orgnih.gov. Some chemical classes, such as quinolones, are known to function as topoisomerase II inhibitors wikipedia.org. These agents can trap the enzyme-DNA complex, leading to double-strand breaks and subsequent cell death wikipedia.orgnih.gov. While the broader class of quinolines has been investigated for topoisomerase interaction, specific studies detailing the activity of this compound as a topoisomerase I or II inhibitor are not prominently available.

The most well-characterized mechanism for 4-aminoquinolines is their role in antimalarial action through the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX) medipol.edu.tr. To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin, which is structurally identical to β-hematin medipol.edu.trresearchgate.net.

4-aminoquinoline (B48711) derivatives are believed to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole and inhibiting this crucial detoxification process medipol.edu.tr. The proposed mechanism involves the formation of a complex between the drug and the heme molecule. This drug-heme complex may then cap the growing faces of the hemozoin crystal, preventing further polymerization researchgate.net. This inhibition leads to a buildup of toxic free heme, which increases oxidative stress and damages parasite membranes, ultimately causing parasite death medipol.edu.trnih.gov. As a member of the 4-aminoquinoline class, this compound is presumed to share this mechanism of action.

Table 1: Antimalarial Mechanism of 4-Aminoquinolines

| Step | Process | Role of 4-Aminoquinoline |

|---|---|---|

| 1 | Hemoglobin Digestion | Parasite digests host hemoglobin, releasing toxic heme. |

| 2 | Heme Detoxification | Parasite polymerizes toxic heme into non-toxic hemozoin (β-hematin). |

| 3 | Inhibition | 4-Aminoquinoline enters the food vacuole, complexes with heme, and caps the growing hemozoin crystal, preventing further polymerization. |

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis (programmed cell death) nih.gov. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death, and their overexpression is a hallmark of many cancers, contributing to tumor survival and drug resistance nih.govnih.gov. Small molecules that act as antagonists to these anti-apoptotic proteins can restore the natural process of apoptosis in cancer cells. While various chemical scaffolds have been developed as Bcl-2 antagonists, there is currently a lack of specific research data identifying this compound as an antagonist of the Bcl-2 protein family.

N-myristoyl transferase (NMT): NMT is an enzyme that attaches a myristate lipid group to the N-terminus of specific proteins, a process crucial for protein localization and signal transduction nih.govnih.gov. NMT is a validated drug target in parasites like Plasmodium and in cancer nih.govcancer.gov. Quinoline-based compounds have been explored as NMT inhibitors nih.gov. However, specific inhibitory activity and data for this compound against NMT have not been reported in the available literature.

α-glucosidase: Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose wikipedia.org. Inhibitors of this enzyme are used as oral anti-diabetic drugs to control postprandial hyperglycemia wikipedia.org. While numerous natural and synthetic compounds are known to inhibit α-glucosidase, there is no specific evidence to suggest that this compound possesses this activity.

Detailed Analysis of Ligand-Target Binding Interactions

A detailed understanding of how a ligand binds to its molecular target is fundamental for structure-based drug design and optimization. This analysis typically involves techniques like X-ray crystallography or computational molecular docking to visualize the interactions between the ligand and the amino acid residues within the target's binding site.

For the 4-aminoquinoline class, molecular modeling studies related to their antimalarial activity suggest that the quinoline ring engages in π-π stacking interactions with the porphyrin ring of heme. This interaction is central to the formation of the drug-heme complex that inhibits β-hematin crystallization.

However, for this compound specifically, detailed ligand-target binding interaction studies, including specific hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of target enzymes like kinases, topoisomerases, or Bcl-2 proteins, are not available in the current body of scientific literature. Such studies would be contingent on first identifying a specific, potent interaction with one of these targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| F F |

| Heme (Ferriprotoporphyrin IX) |

| β-Hematin |

| Glucose |

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonding plays a pivotal role in the interaction of 4-aminoquinoline analogs with their targets. For instance, in the context of antimalarial activity, intramolecular hydrogen bonding within the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant strains of P. falciparum nih.gov. The introduction of a hydrogen-bond acceptor near a protonated basic nitrogen center can increase the pKa of the nitrogen, altering the electrostatic character of the side chain at physiological pH nih.gov. This modification can be a strategic approach to overcoming drug resistance. While direct studies on this compound are limited, the principles derived from analogs suggest that the amino group at the 4-position and the nitrogen atom in the quinoline ring can act as both hydrogen bond donors and acceptors, respectively. The 6-ethoxy group can also participate as a hydrogen bond acceptor. These interactions are critical in stabilizing the drug-target complex.

π-π stacking is another vital non-covalent interaction that governs the activity of aromatic compounds like 4-aminoquinolines. The planar quinoline ring system readily participates in stacking interactions with aromatic residues of amino acids in target proteins or with the nucleobases of DNA. These interactions are a significant driving force for the binding of 4-aminoquinoline derivatives to their targets. For example, the antimalarial action of some 4-aminoquinolines is attributed to their ability to form a π-π stacking interaction with the porphyrin ring of heme, thereby inhibiting its detoxification and leading to parasite death. Molecular modeling studies have illustrated this π-π stacking between the quinoline ring and the porphyrin ring researchgate.net. The strength of these stacking interactions can be modulated by substituents on the quinoline ring. In the case of this compound, the ethoxy group, being an electron-donating group, can influence the electronic properties of the quinoline ring and thereby modulate the strength of π-π stacking interactions.

DNA Intercalation Mechanisms and Binding Affinities

DNA is a significant molecular target for many anticancer and antimicrobial agents. The planar aromatic structure of the quinoline ring in this compound allows it to function as a DNA intercalator. Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix. This process can lead to significant structural distortions of the DNA, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Several studies have demonstrated that 4-aminoquinoline derivatives can bind to DNA via intercalation. While research specifically detailing the DNA intercalation of this compound is not extensively available, the general mechanism for the 4-aminoquinoline class is well-documented. The binding affinity of these compounds to DNA is influenced by both the quinoline core and the nature of the side chain at the 4-position. The positively charged side chain can interact with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the intercalated complex.

It has been noted that certain 4-aminoquinoline derivatives can behave as weak mutagens due to their ability to intercalate with DNA at high concentrations researchgate.net. The binding affinity is a critical parameter that determines the biological effect. Spectroscopic techniques are often employed to study the interaction of these compounds with DNA and to determine their binding constants.

Rational Drug Design Principles Derived from Structural and Mechanistic Insights

The understanding of the mechanisms of action and the key structural features required for the activity of 4-aminoquinoline derivatives has enabled the application of rational drug design principles to develop new and improved therapeutic agents. Both ligand-based and structure-based drug design approaches have been successfully utilized.

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a specific biological target. By analyzing the common structural features and properties of a series of active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity.

For 4-aminoquinoline derivatives, a general pharmacophore model would include:

An aromatic quinoline ring system capable of π-π stacking interactions.

A hydrogen bond donor/acceptor system involving the 4-amino group and the quinoline nitrogen.

A side chain at the 4-position, often containing a basic amino group that can be protonated at physiological pH, contributing to electrostatic interactions and influencing pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various 4-aminoquinoline analogs have provided valuable insights for LBDD. For example, it is known that the 7-chloro substituent in chloroquine (B1663885) is important for its antimalarial activity. In the case of this compound, the ethoxy group at the 6-position would be a key feature to consider in the design of new analogs. By systematically modifying this and other positions of the scaffold and the side chain, and evaluating the resulting changes in biological activity, researchers can refine the pharmacophore model and design new compounds with enhanced potency and selectivity. A hybrid pharmacophore approach, combining the 4-aminoquinoline scaffold with other known pharmacophores, has been used to design novel anticancer agents nih.gov.

Structure-Based Drug Design for Target Specificity

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or nucleic acid, to design ligands that can bind to it with high affinity and specificity. When the 3D structure of the target is known, computational tools such as molecular docking can be used to predict the binding mode and affinity of potential drug candidates.

In the context of 4-aminoquinoline derivatives, SBDD has been applied to design inhibitors for various enzymes and receptors. For instance, if the target is a kinase, the ATP-binding pocket is often the site for inhibitor design rroij.com. The 4-aminoquinoline scaffold can serve as a template that can be elaborated with different substituents to optimize interactions with specific amino acid residues in the binding pocket. The 6-ethoxy group of this compound, for example, could be directed towards a hydrophobic pocket within the target's active site.

By analyzing the co-crystal structures of 4-aminoquinoline derivatives bound to their targets, medicinal chemists can gain detailed insights into the key interactions, such as specific hydrogen bonds and hydrophobic contacts. This information is invaluable for designing new molecules with improved binding characteristics and a better selectivity profile, thereby reducing off-target effects. The integration of SBDD with organic chemistry has been instrumental in the development of more selective and potent kinase inhibitors rroij.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。